N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both carbazole and indole moieties, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Carbazole Moiety: Starting from a suitable precursor, the carbazole ring is synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 8th position of the carbazole ring using chlorinating agents like thionyl chloride.
Formation of the Indole Moiety: The indole ring is synthesized separately through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The carbazole and indole moieties are coupled using a suitable linker, such as a propanamide group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
The uniqueness of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide lies in its combined carbazole and indole moieties, which may confer unique biological activities and therapeutic potential compared to other compounds with only one of these structures.
Properties
Molecular Formula |
C23H22ClN3O |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H22ClN3O/c24-18-8-3-6-16-17-7-4-10-20(23(17)27-22(16)18)26-21(28)12-11-14-13-25-19-9-2-1-5-15(14)19/h1-3,5-6,8-9,13,20,25,27H,4,7,10-12H2,(H,26,28) |
InChI Key |
FGAPDVIEEVNCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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